molecular formula C21H23FN2O2 B6010672 N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide

Cat. No.: B6010672
M. Wt: 354.4 g/mol
InChI Key: XYERKRZODRVYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide, also known as PF-04937319, is a small molecule drug that has been developed as a potent and selective antagonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is predominantly expressed in the pancreas and intestine and plays a crucial role in glucose homeostasis. PF-04937319 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of type 2 diabetes.

Mechanism of Action

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide acts as an antagonist of the GPR119 receptor, which is predominantly expressed in the pancreas and intestine. GPR119 is involved in the regulation of glucose homeostasis and has been shown to stimulate insulin secretion and inhibit glucagon secretion. By blocking the activity of GPR119, this compound reduces insulin secretion and increases glucagon secretion, leading to an increase in blood glucose levels.
Biochemical and physiological effects:
This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical models of type 2 diabetes. The drug has also been found to increase GLP-1 secretion, which stimulates insulin secretion and inhibits glucagon secretion. However, this compound has also been found to increase glucagon secretion, which can lead to an increase in blood glucose levels.

Advantages and Limitations for Lab Experiments

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of type 2 diabetes. However, the drug has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for research on N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide. One potential direction is to investigate the safety and efficacy of the drug in clinical trials. Another direction is to further elucidate the mechanism of action of this compound and its effects on glucose homeostasis. Additionally, researchers could investigate the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Finally, researchers could investigate the potential use of this compound in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.

Synthesis Methods

The synthesis of N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide involves a multistep process that starts with the synthesis of 2-fluorobenzoic acid. The acid is then converted to its corresponding acid chloride, which is reacted with N-(1-cyclopentylcarbonyl)piperazine to give the corresponding amide. The amide is then reacted with 2,6-dimethylaniline to give this compound.

Scientific Research Applications

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide has been extensively studied in preclinical models of type 2 diabetes. In a study conducted by Kimple et al., this compound was shown to improve glucose tolerance and increase insulin secretion in obese and diabetic mice. The drug was also found to increase GLP-1 secretion, a hormone that stimulates insulin secretion and inhibits glucagon secretion.

Properties

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-8-7-9-15(2)18(14)23-20(26)21(12-5-6-13-21)24-19(25)16-10-3-4-11-17(16)22/h3-4,7-11H,5-6,12-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYERKRZODRVYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.